N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
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Overview
Description
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that features a combination of thiophene, oxadiazole, and piperidine moieties
Scientific Research Applications
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylic acid derivative, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring. The final step involves the sulfonylation of the piperidine ring and subsequent coupling with the oxadiazole-thiophene intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines .
Mechanism of Action
The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2,5-disubstituted thiophene derivatives: These compounds share the thiophene moiety but differ in the substituents attached to the thiophene ring.
Uniqueness
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is unique due to its combination of thiophene, oxadiazole, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S3/c21-14(17-16-19-18-15(24-16)12-6-3-9-25-12)11-5-1-2-8-20(11)27(22,23)13-7-4-10-26-13/h3-4,6-7,9-11H,1-2,5,8H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAEHQCWWTQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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